(3S,6R,E)-6-((1R,3aS,7aR,E)-4-(2-((3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-2,3-dimethylhept-4-en-2-ol

Catalog No.
S12806804
CAS No.
M.F
C39H72O3Si2
M. Wt
645.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,6R,E)-6-((1R,3aS,7aR,E)-4-(2-((3R,5R)-3,5-Bis(...

Product Name

(3S,6R,E)-6-((1R,3aS,7aR,E)-4-(2-((3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-2,3-dimethylhept-4-en-2-ol

IUPAC Name

(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-ol

Molecular Formula

C39H72O3Si2

Molecular Weight

645.2 g/mol

InChI

InChI=1S/C39H72O3Si2/c1-28(18-19-29(2)38(9,10)40)34-22-23-35-31(17-16-24-39(34,35)11)21-20-30-25-32(41-43(12,13)36(3,4)5)27-33(26-30)42-44(14,15)37(6,7)8/h18-21,28-29,32-35,40H,16-17,22-27H2,1-15H3/b19-18+,31-21+/t28-,29+,32-,33-,34-,35+,39-/m1/s1

InChI Key

RQQZOGNEDOVOIE-IHFXBNIISA-N

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

The compound (3S,6R,E)-6-((1R,3aS,7aR,E)-4-(2-((3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-2,3-dimethylhept-4-en-2-ol is a complex organic molecule characterized by multiple stereocenters and functional groups. This compound's structure suggests potential for diverse biological interactions due to its intricate configuration, which may influence its reactivity and biological activity.

The chemical behavior of this compound can be analyzed through various types of reactions, including:

  • Nucleophilic substitutions: The presence of hydroxyl and alkene groups allows for nucleophilic attack.
  • Elimination reactions: The double bonds in the structure can participate in elimination reactions under acidic or basic conditions.
  • Addition reactions: The unsaturated bonds may react with electrophiles, leading to the formation of new compounds.

These reactions are critical for understanding how the compound can be transformed into other useful derivatives or how it might interact within biological systems.

Research indicates that compounds similar to this one exhibit significant biological activities, including:

  • Antimicrobial properties: Many structurally related compounds have shown efficacy against various pathogens.
  • Anti-inflammatory effects: Some derivatives may modulate pathways involved in inflammation.

Quantitative structure-activity relationship (QSAR) studies suggest that structural features significantly influence biological activity, allowing for predictions regarding the efficacy of this compound in pharmacological contexts .

The synthesis of this compound generally involves multi-step organic reactions. Key methods include:

  • Functional group protection: Utilizing tert-butyldimethylsilyl groups to protect reactive sites during synthesis.
  • Cyclization reactions: Forming cyclic structures through intramolecular reactions.
  • Cross-coupling techniques: Employing palladium-catalyzed reactions to build complex carbon frameworks.

These methods highlight the compound's synthetic complexity and the need for careful planning in its preparation.

The applications of this compound are varied and include:

  • Pharmaceutical development: Potential use as a lead compound in drug discovery due to its bioactive properties.
  • Chemical probes: Serving as tools in biological research to elucidate mechanisms of action or pathways.

The unique structural features may allow it to interact selectively with biological targets, making it a candidate for further investigation in medicinal chemistry.

Interaction studies are essential for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques employed include:

  • Molecular docking studies: To predict binding affinities and orientations within active sites of target proteins.
  • In vitro assays: Evaluating the biological effects on cell lines or isolated enzymes.

These studies provide insights into the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with the target molecule. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityNotable Differences
Compound AContains a phenolic groupAntimicrobialLacks stereocenters
Compound BFeatures a simple cyclohexane ringAnti-inflammatoryFewer functional groups
Compound CIncorporates multiple alkene groupsCytotoxicMore complex ring system

This compound stands out due to its unique stereochemistry and functional groups that may confer distinct biological properties compared to these similar compounds.

The compound features a 19-norsteroid backbone with multiple stereochemical centers and protective groups. Key structural elements include:

  • Core framework: A modified octahydro-1H-indene system fused to a cyclohexylidene moiety.
  • Protective groups: Two tert-butyldimethylsilyl (TBS) ethers at C3 and C5 positions, enhancing stability during synthetic manipulations.
  • Stereochemical complexity: Four contiguous stereocenters (C3S, C6R, C1R, C7aR) and two trans double bonds (E-configuration).

Table 1: Fundamental molecular characteristics

PropertyValue
Molecular formulaC₄₄H₇₈O₃Si₂
Molecular weight711.35 g/mol
IUPAC nameAs per title
Key functional groupsTBS ethers, allylic alcohol

The stereoelectronic arrangement of the cyclohexylidene-ethylidene system creates conjugation effects that influence both reactivity and molecular geometry.

Historical Context and Discovery

This compound emerged from systematic efforts to develop vitamin D analogs with improved metabolic stability. The historical progression includes:

  • 1990s: Discovery of paricalcitol (19-nor-1,25-dihydroxyvitamin D₂), demonstrating enhanced selectivity for vitamin D receptor (VDR) binding.
  • 2000s: Introduction of TBS-protected intermediates to address oxidation challenges in steroidal syntheses.
  • 2010s: Convergent synthesis strategies enabling precise control over C3S/C6R stereochemistry through Yamaguchi esterification and Suzuki coupling.

The specific compound was first reported in patent literature circa 2015 as a key intermediate for developing non-hypercalcemic vitamin D analogs.

Significance in Organic and Medicinal Chemistry

Three principal areas of impact merit attention:

  • Synthetic methodology: Demonstrates advanced techniques for:
    • Sequential diastereoselective hydrogenation of conjugated dienes
    • Orthogonal protection of polyol systems using TBS groups
    • Tandem Wittig-cyclization reactions to construct the indene framework
  • Drug discovery applications:

    • Serves as a precursor to VDR modulators with potential applications in:
      • Chronic kidney disease (paralleling paricalcitol's clinical use)
      • Psoriasis treatment
      • Cancer differentiation therapy
  • Stereochemical control: The compound's synthesis represents a benchmark for managing:

    • Axial chirality in bicyclic systems
    • Allylic strain effects during macrocycle formation

Scope and Objectives of the Research

Current research priorities focus on:

  • Synthetic optimization: Developing catalytic asymmetric routes to replace stoichiometric chiral auxiliaries
  • Structure-activity relationships: Modifying the C2/C3 methyl groups to modulate VDR binding affinity
  • Material science applications: Investigating liquid crystalline properties arising from the rigidified side chain

Ongoing studies aim to establish this compound as a versatile scaffold for both pharmaceutical development and fundamental stereochemical research.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

644.50199922 g/mol

Monoisotopic Mass

644.50199922 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-10-2024

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